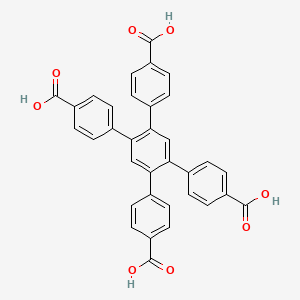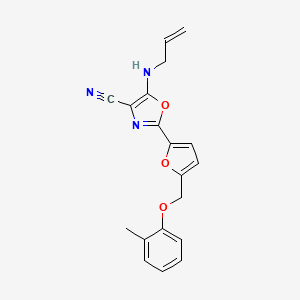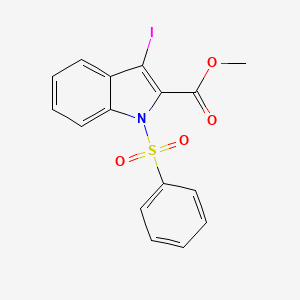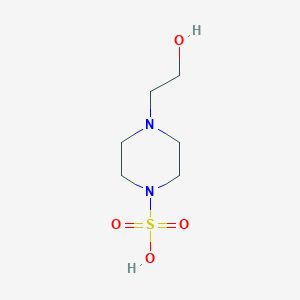
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide, also known as HMBD, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. HMBD is a derivative of benzene and has two carboxamide groups, one hydroxyl group, and a methoxyphenyl group attached to it.
科学的研究の応用
1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide has shown potential therapeutic applications in various fields of biomedical research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In antimicrobial research, this compound has been found to have activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In anti-inflammatory research, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
作用機序
Target of Action
Similar compounds have been shown to interact with the estrogen receptor .
Mode of Action
It’s known that reactions at the benzylic position are very important for synthesis problems . This compound might interact with its targets through free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, or oxidation, are known to be significant in various biochemical pathways .
Result of Action
Similar compounds have been shown to have antioxidant activity , which could suggest potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This makes it easier to study the compound's biological activity and mechanism of action. Another advantage is that this compound has shown potential therapeutic applications in various fields of biomedical research, making it a promising candidate for drug development. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Another limitation is that this compound has not been extensively studied in human clinical trials, which limits its potential for clinical use.
将来の方向性
There are several future directions for research on 1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide. One direction is to further investigate its mechanism of action in cancer cells, bacterial cells, and inflammatory cells. This will help to identify the molecular targets of this compound and improve our understanding of its biological activity. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which will help to determine its efficacy and safety in human clinical trials. Additionally, further research is needed to explore its potential applications in other fields of biomedical research, such as neurodegenerative diseases and cardiovascular diseases.
合成法
The synthesis of 1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide involves the reaction between 4-methoxyaniline and 3,5-dimethoxybenzoic acid in the presence of thionyl chloride and pyridine. The resulting product is then reacted with hydroxylamine hydrochloride to obtain this compound. The purity of the compound is ensured by recrystallization from ethanol.
特性
IUPAC Name |
3-N-hydroxy-1-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-5-12(6-8-13)16-14(18)10-3-2-4-11(9-10)15(19)17-20/h2-9,20H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQURAXHRSDFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(Methylamino)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2947066.png)
![2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2947067.png)


![N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2947071.png)
![methyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2947072.png)


![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2947078.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2947079.png)
